N-Benzyl-N-boc-4-amino-2-butanone

Overview

Description

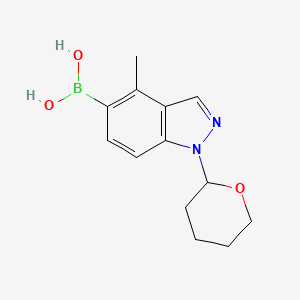

N-Benzyl-N-boc-4-amino-2-butanone is a chemical compound with the molecular formula C16H23NO3 and a molecular weight of 277.36 . It is a versatile compound widely used in scientific research, particularly in the synthesis of various complex phenomena, ranging from drug synthesis to molecular biology investigations.

Molecular Structure Analysis

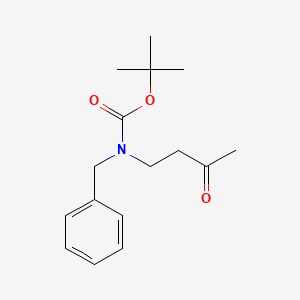

The IUPAC name for this compound is tert-butyl benzyl (3-oxobutyl)carbamate . The InChI code for this compound is 1S/C16H23NO3/c1-13(18)10-11-17(15(19)20-16(2,3)4)12-14-8-6-5-7-9-14/h5-9H,10-12H2,1-4H3 .Physical and Chemical Properties Analysis

This compound is a yellow to brown sticky oil to semi-solid substance . The compound is stored at room temperature .Scientific Research Applications

Synthesis of Aminoacid Cyanomethyl Esters N-Benzyl-N-boc-4-amino-2-butanone (N-Boc) plays a crucial role in synthesizing various aminoacid cyanomethyl esters with unprotected amino functionality due to their synthetic and medicinal significance. The tertiary-butoxycarbonyl (Boc) group serves as a strategic N-protecting group, facilitating the synthesis by enabling critical N-Boc deprotection methods, especially in the presence of labile cyanomethyl functionality. This approach leads to high yield and purity of the final deprotected amino esters, proving advantageous over other commonly known N-protecting groups. Moreover, N-Boc protected aminoacid cyanomethylesters exhibit stability for further functionalization, making them preferable compared to N-unprotected counterparts (Karmakar et al., 2018).

Native Chemical Ligation at Phenylalanine The compound plays a role in native chemical ligation at phenylalanine, a process vital in protein and peptide synthesis. The synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine allows for native chemical ligation at phenylalanine, which is crucial in constructing peptides. This method has been applied in the synthesis of complex peptides like LYRAMFRANK, demonstrating its compatibility with reactive side chains and its capacity to ligate amino acids other than glycine (Crich & Banerjee, 2007).

Rhodium-Catalyzed N-tert-Butoxycarbonyl (Boc) Amination N-Boc also serves as an efficient source for the directed introduction of N-Boc protected amino groups into aromatic compounds. This catalytic method has been beneficial in synthesizing indoloquinoline alkaloids like quindoline and cryptolepine. The facile removal of the Boc protecting group is a critical aspect of these syntheses, showcasing the group's utility in synthesizing complex molecular structures (Wippich, Truchan, & Bach, 2016).

Protection Group Directed Cyclization The Boc group acts as a protective group, directing cyclization modes under acidic conditions in amino alcohol synthesis. This directionality is crucial in achieving reverse diastereoselectivity, where the protection group dictates the cyclization mode, leading to the formation of complex structures like cis- and trans-dihydrexidine (Malhotra et al., 2013).

Safety and Hazards

Properties

IUPAC Name |

tert-butyl N-benzyl-N-(3-oxobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-13(18)10-11-17(15(19)20-16(2,3)4)12-14-8-6-5-7-9-14/h5-9H,10-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUEAYGQPKNZEGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCN(CC1=CC=CC=C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447676.png)

![Tert-butyl 4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B1447679.png)